3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride is a heterocyclic compound characterized by its unique bicyclic structure, which includes a bromine atom at the 3-position of the cyclopentapyridine ring. Its molecular formula is with a molecular weight of approximately 285.99 g/mol. This compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity .
This compound belongs to the class of cyclopenta[b]pyridine derivatives, which are known for their diverse biological activities. It is classified as a brominated derivative of the cyclopenta[b]pyridine framework, which has been explored for various pharmacological applications, including as potential inhibitors in drug development.
The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride can be achieved through several methods:
The molecular structure of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride features a bicyclic system with a bromine substituent at the 3-position and an amine group at the 6-position. The structure can be represented by the following SMILES notation: NC1CC2=CC(Br)=CN=C2C1.[H]Cl.[H]Cl
.
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride is capable of undergoing various chemical reactions:
The mechanism of action for 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride involves its interaction with specific biological targets:
The compound is typically solid or liquid at room temperature and is stored in a sealed environment to maintain stability.
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride has several potential applications:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4